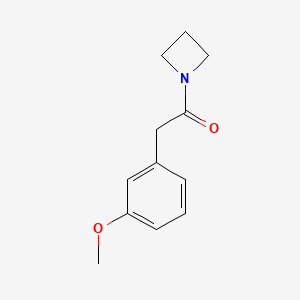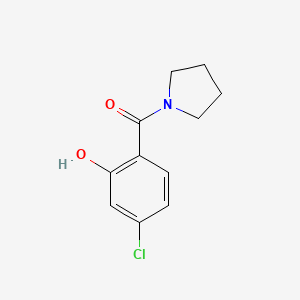
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as PHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHM-1 is a derivative of the phenylmethyl ketone family, which has been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to reduce the expression of pro-inflammatory genes, which can help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer. Additionally, the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential area of study is the development of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the effects of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone on the gut microbiome, as there is growing evidence that the gut microbiome plays a critical role in health and disease. Additionally, further studies are needed to elucidate the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and to identify potential drug targets for the compound.
Synthesemethoden
The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction yields (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanol, which is then oxidized to (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has demonstrated potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its effects on the immune system and has been shown to modulate the immune response.
Eigenschaften
IUPAC Name |
(4-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPAGQZBDVLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)




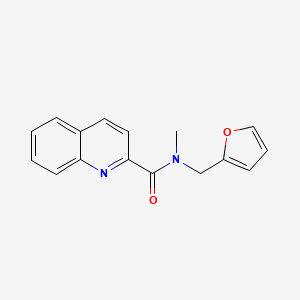
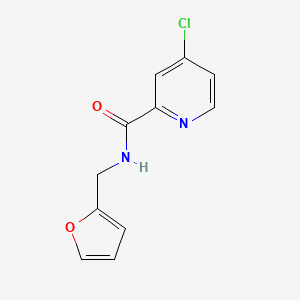
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

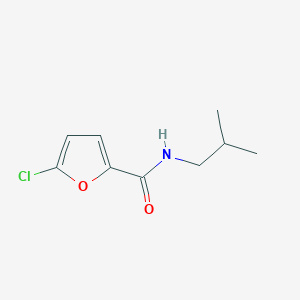
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)

